5-Bromo-3-iodo-1H-indazole
Description
Significance of Indazole Scaffolds in Medicinal Chemistry and Organic Synthesis
The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netchemie-brunschwig.ch This means that the indazole core is a recurring motif found in many biologically active compounds and approved drugs. researchgate.netmdpi.comresearchgate.netnih.gov The versatility of the indazole structure allows for diverse substitutions, leading to a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. mdpi.comresearchgate.netnih.gov
Indazole derivatives are crucial building blocks for numerous bioactive natural products and synthetic drugs. mdpi.comchemicalbook.com Their ability to exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable, contributes to their chemical diversity and utility. mdpi.comresearchgate.net Several commercially successful drugs, such as the anti-cancer agent Axitinib and the antiemetic Granisetron, feature the indazole scaffold, highlighting its therapeutic importance. researchgate.netresearchgate.net
Role of Halogenated Indazoles as Key Synthetic Intermediates
Halogenated indazoles, such as 5-Bromo-3-iodo-1H-indazole, are particularly valuable as synthetic intermediates. rsc.org The presence of halogen atoms on the indazole ring provides reactive handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. chim.it These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
The differential reactivity of bromine and iodine atoms in this compound allows for regioselective functionalization. The iodine at the C3 position is typically more reactive towards certain coupling reactions than the bromine at the C5 position. This feature makes the compound an excellent substrate for sequential, site-selective modifications. The halogen atoms can be replaced through nucleophilic substitution reactions, further expanding the synthetic possibilities. This makes halogenated indazoles essential precursors for creating libraries of novel compounds for drug discovery and materials science research.
Historical Context of this compound Research
While the broader study of indazole chemistry dates back to the work of Emil Fischer, research into halogenated indazoles gained significant traction in the latter half of the 20th century. The development of methods for the selective halogenation of the indazole core was a key milestone.
The synthesis of this compound can be achieved through the direct iodination of 6-bromo-1H-indazole. rsc.org One documented method involves treating 6-bromo-1H-indazole with potassium hydroxide (B78521) (KOH) and then iodine (I2) in a solvent like N,N-dimethyl-formamide (DMF) at room temperature. rsc.org Another approach utilizes N-iodosuccinimide (NIS) as the iodinating agent under basic conditions. chim.it These synthetic routes provide efficient access to this dihalogenated intermediate, which is then used in further synthetic steps, such as in Suzuki coupling reactions to create more complex indazole derivatives with potential anti-cancer properties. rsc.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 459133-66-5 | echemi.comalfa-chemical.comavantorsciences.com |
| Molecular Formula | C₇H₄BrIN₂ | echemi.comavantorsciences.com |
| Molecular Weight | 322.93 g/mol | echemi.comavantorsciences.com |
| Melting Point | 196 °C | echemi.com |
| Boiling Point | 413.1 °C at 760 mmHg | echemi.comalfa-chemical.com |
| Density | 2.4 g/cm³ | echemi.com |
| Appearance | White to off-white solid | rsc.org |
| Purity | ≥97% | alfa-chemical.comavantorsciences.com |
Spectroscopic and Computational Data
| Data Type | Identifier/Value | Source |
| InChI | InChI=1S/C7H4BrIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | uni.luchemicalbook.com |
| InChIKey | IBFAYUXCRDDBRD-UHFFFAOYSA-N | echemi.comuni.lu |
| SMILES | C1=CC2=NNC(=C2C=C1Br)I | uni.lu |
| XLogP3 | 2.9 | echemi.com |
| PSA | 28.7 | echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFAYUXCRDDBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631069 | |
| Record name | 5-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459133-66-5 | |
| Record name | 5-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 3 Iodo 1h Indazole
Precursor Synthesis and Starting Materials
The foundation of synthesizing 5-Bromo-3-iodo-1H-indazole lies in the efficient production of its direct precursor, 5-Bromo-1H-indazole.
Several synthetic routes have been established for the preparation of 5-Bromo-1H-indazole, utilizing different starting materials and reaction conditions.
One common method begins with 4-bromo-2-methylaniline (B145978). This process involves treating the starting material with acetic anhydride, followed by a reaction with potassium acetate (B1210297) and isoamyl nitrite (B80452) in chloroform. The resulting mixture is refluxed, and after a series of work-up steps including distillation and purification, 5-Bromo-1H-indazole is obtained in high yield.
Another effective synthesis starts from 5-bromo-2-fluorobenzaldehyde, which is reacted with hydrazine (B178648). The reaction mixture is heated under reflux, and after evaporation of excess hydrazine, the product is extracted and purified, typically by flash column chromatography. A similar approach utilizes 5-bromo-2-fluorobenzonitrile and hydrazine hydrate in ethanol, heated in a sealed tube to produce the desired precursor. nih.gov
The table below summarizes various synthetic methods for 5-Bromo-1H-indazole.
Table 1. Synthetic Routes to 5-Bromo-1H-indazole
| Starting Material | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite | Reflux at 68°C in chloroform | 94% | |
| 5-Bromo-2-fluorobenzaldehyde | Hydrazine | Gentle reflux for 4 hours | 53.6% (Calculated from reported masses) |
Regioselective Iodination at the C-3 Position of 5-Bromo-1H-indazole
The chemical structure of indazole is similar to indole (B1671886), but its C-3 position is significantly less reactive. guidechem.com This makes the regioselective introduction of a functional group at this specific position a chemical challenge that requires carefully chosen protocols.
Direct iodination of the 5-Bromo-1H-indazole precursor is the most common method to synthesize this compound. These reactions are typically performed on the unprotected indazole using an iodinating agent under basic conditions. chim.it
One established protocol involves using N-iodosuccinimide (NIS) as the iodinating agent in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dichloromethane (B109758). chim.it An alternative and widely used method employs molecular iodine (I₂) as the iodinating agent. chim.it For instance, the structurally similar 6-bromo-1H-indazole is iodinated at the C-3 position using iodine and potassium hydroxide in N,N-dimethylformamide (DMF), resulting in a good yield. rsc.org This method is broadly applicable for the C-3 iodination of various indazole derivatives. chim.it
The efficiency and yield of the C-3 iodination are highly dependent on the reaction parameters. The choice of solvent, base, and the stoichiometry of the reagents are critical factors that must be optimized.
Solvent: Polar solvents are generally preferred for this reaction. N,N-dimethylformamide (DMF) is frequently used, though other solvents like dioxane, N-methylpyrrolidone (NMP), and tetrahydrofuran (B95107) (THF) have also been successfully employed. chim.it The choice of solvent can influence the solubility of the reactants and the reaction rate.
Base: A variety of bases can be used to facilitate the iodination. Strong bases like potassium hydroxide (KOH) and potassium tert-butoxide are effective. chim.it Milder inorganic bases such as potassium carbonate (K₂CO₃) have also been used successfully. chim.itacs.org The base plays a crucial role in deprotonating the indazole ring, making it more susceptible to electrophilic attack by iodine.
Stoichiometry: The molar ratio of the reactants is key to maximizing product formation while minimizing unreacted starting material and side products. For the iodination of 6-bromo-1H-indazole, a stoichiometry of 1.0 equivalent of the indazole, 2.0 equivalents of KOH, and 1.5 equivalents of I₂ was used. rsc.org
The table below summarizes various conditions used for the C-3 iodination of indazoles.
Table 2. Optimized Parameters for C-3 Iodination of Indazoles
| Iodinating Agent | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Iodine (I₂) | Potassium Hydroxide (KOH) | N,N-dimethylformamide (DMF) | Common and effective for various indazoles. | chim.itrsc.org |
| N-Iodosuccinimide (NIS) | Potassium Hydroxide (KOH) | Dichloromethane | Alternative iodinating agent. | chim.it |
| Iodine (I₂) | Potassium tert-butoxide | Tetrahydrofuran (THF) | Used for preparing 5- and 6-bromo-3-iodoindazoles in excellent yields. | chim.it |
Maximizing the yield of this compound involves a combination of strategies. The primary approach is the systematic optimization of the reaction parameters discussed above (solvent, base, stoichiometry, temperature, and reaction time). Ensuring the high purity of the 5-Bromo-1H-indazole precursor is another fundamental strategy to prevent side reactions that consume reactants and lower the yield.
Post-reaction work-up and purification are also critical for optimizing the isolated yield. A typical work-up procedure for the iodination reaction involves pouring the reaction mixture into an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₄) and potassium carbonate to quench excess iodine and neutralize the acid formed, which causes the product to precipitate. rsc.org The solid product is then collected by filtration and dried. This ensures the removal of impurities and isolation of the pure this compound, leading to an optimized and high-quality final product. Following such a protocol for the synthesis of 6-bromo-3-iodo-1H-indazole resulted in a yield of 71.2%. rsc.org
Multi-step Iodination Sequences
The synthesis of this compound is typically achieved through the direct iodination of 5-bromo-1H-indazole. This transformation represents a key step in the construction of various functionalized indazole derivatives. The process involves the regioselective introduction of an iodine atom at the C3 position of the indazole ring.
Commonly, the iodination is performed using molecular iodine (I₂) in the presence of a base. chim.it The choice of base and solvent system can influence the reaction's efficiency. For instance, the use of potassium hydroxide (KOH) in a polar solvent like N,N-dimethylformamide (DMF) provides the desired 3-iodoindazole in good yields. chim.it Alternatives to potassium hydroxide, such as potassium carbonate, have also been employed. chim.it Another effective combination involves potassium tert-butoxide in tetrahydrofuran (THF), which has been shown to produce 5-bromo-3-iodoindazoles in excellent yields. chim.it
An alternative iodinating agent is N-iodosuccinimide (NIS). The reaction using NIS is also conducted under basic conditions, for example, with KOH in a solvent such as dichloromethane, to yield 5-bromo-3-iodoindazole. chim.it
A multi-step sequence can be considered starting from a precursor like 4-bromo-2-methylaniline. This precursor undergoes a cyclization reaction involving acetic anhydride and isoamyl nitrite to form 5-bromo-1H-indazole, which is then subjected to the iodination conditions described above to yield the final product. Another synthetic route begins with 5-bromo-2-fluorobenzaldehyde, which is treated with hydrazine to form 5-bromo-1H-indazole, the direct precursor for the subsequent iodination step.
| Starting Material | Reagents | Base | Solvent | Yield |
| 5-Bromo-1H-indazole | I₂ | KOH | DMF | Good chim.it |
| 5-Bromo-1H-indazole | I₂ | Potassium tert-butoxide | THF | Excellent chim.it |
| 5-Bromo-1H-indazole | NIS | KOH | Dichloromethane | Good chim.it |
Protecting Group Strategies for 1H-Indazole Nitrogen
Due to the presence of two nitrogen atoms in the pyrazole (B372694) ring, regioselective functionalization of indazoles can be challenging. Protecting the N-H proton is a crucial strategy to control the regioselectivity of subsequent reactions, such as lithiation and electrophilic substitution at the C3 position.
N-Boc Protection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indazole nitrogen due to its stability under various conditions and its straightforward introduction and removal. total-synthesis.com The protection is typically achieved by reacting the indazole with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comfishersci.co.uk
The reaction is generally performed in the presence of a base. For the protection of 3-amino-5-bromo-indazole, 4-dimethylaminopyridine (DMAP) is used as a base in a solvent like dichloromethane. nih.gov The reaction mixture is cooled initially and then allowed to warm to room temperature. nih.gov This method selectively protects the ring NH group. nih.gov
| Substrate | Reagent | Base | Solvent | Key Conditions |
| 3-Amino-5-bromo-indazole | di-tert-butyl dicarbonate (Boc₂O) | DMAP | Dichloromethane | Cool to 273 K, then warm to room temperature for 15h. nih.gov |
| General Amines | di-tert-butyl dicarbonate (Boc₂O) | Flexible (e.g., NaOH, DMAP, NaHCO₃) | Flexible (e.g., water, THF, ACN) | Room temperature or moderate heat (40°C). fishersci.co.uk |
Application of Other N-Protecting Groups
Besides the Boc group, other protecting groups are utilized for the indazole nitrogen, each offering different stability profiles and deprotection conditions.
SEM Group : The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an effective protecting group for the N-2 position of indazoles. nih.govacs.org It is particularly useful as it can direct regioselective lithiation at the C-3 position. nih.govacs.org The protection conditions often involve using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF), followed by the addition of SEM-Cl. acs.org
THP Group : The tetrahydropyranyl (THP) group is another valuable protecting group for alcohols and can also be applied to the indazole nitrogen. researchgate.nettotal-synthesis.com It is known for its low cost and stability in most non-acidic environments. researchgate.netd-nb.info The introduction of the THP group typically involves reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. total-synthesis.com
Deprotection Methodologies
The removal of the N-protecting group is a critical final step in many synthetic sequences. The choice of deprotection method depends on the specific protecting group used and the sensitivity of other functional groups in the molecule.
Boc Deprotection : The Boc group is typically removed under acidic conditions. total-synthesis.comfishersci.co.uk Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane, ethyl acetate, or water are commonly used for this purpose. fishersci.co.uk A milder method for the selective deprotection of N-Boc on indazoles involves using a catalytic amount of sodium methoxide (NaOMe) in dry methanol at ambient temperature, which can be advantageous when acid-labile groups are present. researchgate.net Another mild protocol uses oxalyl chloride in methanol at room temperature. rsc.orgrsc.orgnih.gov
SEM Deprotection : The SEM group can be cleaved under various conditions. Treatment with tetra-n-butylammonium fluoride (TBAF) in THF is a common method. nih.govacs.orgresearchgate.net Alternatively, aqueous HCl in ethanol can be used to remove the SEM group. nih.govacs.orgresearchgate.net Magnesium bromide has also been reported as a very mild and selective reagent for the deprotection of SEM ethers. cmu.edu
THP Deprotection : The THP group is acid-labile and is typically removed by acidic solvolysis. total-synthesis.com Common conditions include using acetic acid in a mixture of THF and water, or pyridinium p-toluenesulfonate (PPTS) in ethanol. total-synthesis.com
| Protecting Group | Deprotection Reagents | Key Conditions |
| Boc | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | Room temperature. total-synthesis.comfishersci.co.uk |
| Sodium methoxide (catalytic) in Methanol | Ambient temperature. researchgate.net | |
| Oxalyl chloride in Methanol | Room temperature. rsc.orgrsc.org | |
| SEM | Tetra-n-butylammonium fluoride (TBAF) in THF | Reflux. acs.orgresearchgate.net |
| Aqueous HCl in Ethanol | Reflux. acs.orgresearchgate.net | |
| Magnesium Bromide | Mild conditions. cmu.edu | |
| THP | Acetic acid in THF/H₂O | Acidic solvolysis. total-synthesis.com |
| Pyridinium p-toluenesulfonate (PPTS) in Ethanol | Acidic solvolysis. total-synthesis.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to reduce environmental impact. benthamdirect.comsamipubco.comnih.gov These approaches focus on using environmentally benign solvents, reducing waste, and improving energy efficiency.
One notable green approach involves the use of water as a solvent. For instance, a mild and efficient method for the THP protection of indazoles has been developed in water. researchgate.net This aqueous protocol utilizes a surfactant, Tween 20, to form micelles that enhance the solubility of the starting materials, allowing the reaction to proceed smoothly at room temperature. researchgate.net
The use of catalysts that can be recycled and that operate under mild conditions is another key aspect of green chemistry. For example, the synthesis of 2H-indazoles has been achieved using copper(I) oxide nanoparticles as a catalyst in polyethylene glycol (PEG), a green solvent. organic-chemistry.org While not directly for this compound, these methodologies highlight the trend towards more sustainable synthetic routes in indazole chemistry that could be adapted for the target compound. nih.govorganic-chemistry.org The development of catalyst-based approaches, in general, contributes to the advancement of more efficient and environmentally friendly indazole synthesis. benthamdirect.comingentaconnect.com
Derivatization and Functionalization of 5 Bromo 3 Iodo 1h Indazole
Cross-Coupling Reactions at the C-3 Position
The C-3 iodo group of 5-bromo-3-iodo-1H-indazole serves as an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at this position.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds due to its mild reaction conditions, tolerance of a broad range of functional groups, and the general stability of the required organoboron reagents. mdpi.comnih.gov This reaction has been successfully applied to the C-3 position of the indazole nucleus, often without the need for N-H protection. mdpi.comresearchgate.net
The introduction of a vinyl group at the C-3 position of the indazole core can be efficiently achieved via a Suzuki-Miyaura reaction with vinylboronates, such as pinacol (B44631) vinyl boronate (4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane). mdpi.comnih.gov This transformation provides direct access to 3-vinylindazoles, which are useful synthetic intermediates. mdpi.comresearchgate.net
Research has demonstrated that the C-3 vinylation of unprotected 5-substituted-3-iodoindazoles, including this compound, proceeds in moderate to excellent yields. nih.govresearchgate.net The reaction is typically performed using a palladium catalyst and a base in a suitable solvent system, often with the aid of microwave irradiation to expedite the process. nih.gov In a study on the vinylation of various 5-substituted 3-iodoindazoles, this compound was coupled with pinacol vinyl boronate using Pd(PPh₃)₄ as the catalyst and aqueous Na₂CO₃ as the base in 1,4-dioxane. nih.gov
Table 1: Suzuki-Miyaura Vinylation of 5-Substituted 3-Iodoindazoles
| Entry | R Group (at C-5) | Product | Yield (%) | Conditions |
| 1 | H | 3-vinyl-1H-indazole | 68 | Pd(PPh₃)₄, Na₂CO₃, Dioxane, µW, 120°C, 40 min |
| 2 | NO₂ | 3-vinyl-5-nitro-1H-indazole | 87 | Pd(PPh₃)₄, Na₂CO₃, Dioxane, µW, 120°C, 40 min |
| 3 | Br | 5-bromo-3-vinyl-1H-indazole | 5 (co-product) | Pd(PPh₃)₄, Na₂CO₃, Dioxane, µW, 120°C, 40 min |
| 4 | OMe | 5-methoxy-3-vinyl-1H-indazole | 70 | Pd(PPh₃)₄, Na₂CO₃, Dioxane, µW, 120°C, 40 min |
| 5 | CO₂Me | 3-vinyl-1H-indazole-5-carboxylate | 40 | Pd(PPh₃)₄, Na₂CO₃, Dioxane, µW, 160°C |
Data sourced from studies on the vinylation of 3-iodoindazoles. mdpi.comnih.gov
The C-3 position of the indazole ring can be readily arylated through Suzuki-Miyaura coupling with a diverse range of aryl boronic acids. mdpi.comresearchgate.net While specific studies on this compound are limited, extensive research on the coupling of 3-bromoindazoles and 3-iodoindazoles demonstrates the broad applicability of this method. mdpi.comresearchgate.net The reactions accommodate aryl boronic acids bearing both electron-donating and electron-withdrawing substituents, as well as heteroaryl boronic acids. researchgate.net
The coupling is generally high-yielding and proceeds efficiently, particularly under microwave-assisted conditions. researchgate.netresearchgate.net For NH-free 3-bromoindazoles, optimized conditions often involve Pd(PPh₃)₄ as the catalyst with a base like Cs₂CO₃ in a mixed solvent system such as 1,4-dioxane/EtOH/H₂O. researchgate.net
Table 2: Scope of Aryl Boronic Acids in Suzuki Coupling with 3-Bromoindazoles
| Entry | Aryl Boronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 75 |
| 2 | 4-Methoxyphenylboronic acid | 82 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 78 |
| 4 | 4-Cyanophenylboronic acid | 72 |
| 5 | Pyridin-3-ylboronic acid | 66 |
| 6 | (E)-Styrylboronic acid | 70 |
Data adapted from microwave-assisted Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles. researchgate.net
The choice of palladium catalyst and associated ligands is crucial for the efficiency of the Suzuki-Miyaura cross-coupling reaction on the indazole core. mdpi.commdpi.com Different catalytic systems have been screened to optimize reaction conditions, particularly for the C-3 vinylation of 3-iodoindazole. mdpi.com
In a comparative study, several common palladium catalysts were evaluated for the reaction between 3-iodoindazole and pinacol vinyl boronate. The catalysts tested included Palladium(II) acetate (B1210297) (Pd(OAc)₂), [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). mdpi.com Among these, PdCl₂(PPh₃)₂ led to complete conversion of the starting material, although Pd(PPh₃)₄ ultimately provided higher yields of the desired 3-vinylindazole under optimized microwave conditions. mdpi.com Ferrocene-based palladium complexes, such as PdCl₂(dppf), have also been shown to exhibit excellent catalytic activity in the C-3 functionalization of 3-iodo-1H-indazole. mdpi.comnih.gov The use of specific ligands can significantly influence chemoselectivity in cross-coupling reactions involving substrates with multiple halogen atoms. rsc.orgbohrium.com
Table 3: Screening of Palladium Catalysts for C-3 Vinylation of 3-Iodoindazole
| Entry | Catalyst (5 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | 34 |
| 2 | PdCl₂(dppf) | 40 |
| 3 | Pd(PPh₃)₄ | 68 |
| 4 | PdCl₂(PPh₃)₂ | 49 |
Conditions: 3-iodoindazole, pinacol vinyl boronate (2 eq), Na₂CO₃ (2N), Dioxane, µW, 180°C. mdpi.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved reproducibility compared to conventional heating methods. nih.gov This technology has been successfully applied to the Suzuki-Miyaura cross-coupling of halogenated indazoles. mdpi.comresearchgate.netresearchgate.net
For the C-3 vinylation of this compound and related compounds, microwave heating significantly accelerates the reaction, allowing transformations to be completed in minutes rather than hours. mdpi.comnih.govnih.gov Similarly, the coupling of 3-bromoindazoles with various aryl and heteroaryl boronic acids proceeds efficiently under microwave irradiation at 140°C, with reaction times typically around one hour. researchgate.netresearchgate.net The optimal conditions identified for these microwave-assisted reactions often involve the use of Pd(PPh₃)₄ as a catalyst and a carbonate base like Cs₂CO₃ or Na₂CO₃ in a solvent mixture such as dioxane/water or dioxane/ethanol/water. mdpi.comresearchgate.net
Beyond the Suzuki-Miyaura reaction, the C-3 iodo group of this compound can participate in other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility. The higher reactivity of the C-I bond ensures selectivity in these transformations as well. thieme-connect.de
Sonogashira Coupling : This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The Sonogashira coupling proceeds selectively at the C-3 position of 3-iodo-5-bromoindazoles, providing access to 3-alkynylindazoles. thieme-connect.de The reaction is typically catalyzed by a palladium complex, co-catalyzed by a copper(I) salt, and carried out in the presence of an amine base. wikipedia.org
Heck Coupling : The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This methodology has been applied to 3-iodoindazoles for the synthesis of 3-vinylindazole derivatives. For example, the reaction of N-protected 3-iodoindazoles with methyl acrylate, catalyzed by PdCl₂(dppf), yields the corresponding 3-indazolylpropenoates. researchgate.net It has been noted that N-protection is often necessary to prevent side reactions like Michael additions. researchgate.net
Stille Coupling : The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide. nrochemistry.comorganic-chemistry.org Although used less frequently due to the toxicity of tin reagents, it is a viable method for C-C bond formation. nrochemistry.comlibretexts.org The Stille coupling has been used to prepare 3-vinylindazoles from 3-bromo-1H-indazole, demonstrating its applicability to the indazole scaffold. researchgate.net
Other Palladium-Catalyzed Cross-Coupling Reactions
Functionalization at the C-5 Position
Following the selective modification of the C-3 position, the bromo substituent at C-5 serves as a synthetic handle for introducing further molecular complexity.
The C-5 bromo group can be transformed into a variety of other functional groups through cross-coupling reactions. After an initial Sonogashira or Suzuki coupling at the C-3 position, a second, different cross-coupling reaction can be performed at the C-5 position. For instance, a 3-alkynyl-5-bromo-1H-indazole intermediate can undergo a subsequent Sonogashira coupling with a different alkyne under more forcing conditions (e.g., higher temperature) to produce a 3,5-dialkynyl-1H-indazole. thieme-connect.dethieme-connect.de Alternatively, a Suzuki coupling with a boronic acid can be employed to introduce an aryl or heteroaryl group at the C-5 position.
Table 2: Sequential Functionalization at C-3 followed by C-5
| Intermediate | Coupling Partner | Reaction Type | Catalyst System | Product | Yield | Ref |
|---|---|---|---|---|---|---|
| 1-Boc-5-bromo-3-(phenylethynyl)-1H-indazole | 4-(Hydroxymethyl)phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1-Boc-3-(phenylethynyl)-5-(4-(hydroxymethyl)phenyl)-1H-indazole | - | thieme-connect.de |
| 1-Boc-5-bromo-3-(phenylethynyl)-1H-indazole | 4-Dimethylaminophenylethyne | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃ | 1-Boc-3-(phenylethynyl)-5-((4-dimethylamino)phenylethynyl)-1H-indazole | 80% | thieme-connect.de |
The selective functionalization of this compound is governed by the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is R-I > R-Br > R-Cl. This trend is attributed to the differences in bond dissociation energies (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step of the catalytic cycle. The weaker carbon-iodine bond is more easily cleaved by the palladium(0) catalyst, allowing for reactions to occur at the C-3 position under milder conditions than those required to activate the C-5 bromine. thieme-connect.de This inherent difference in reactivity enables a predictable and stepwise approach to the synthesis of complex, unsymmetrically substituted indazoles.
Functionalization at the N-1 Position
The nitrogen atom at the 1-position of the indazole ring is a nucleophilic site that can be readily functionalized, most commonly through alkylation.
Alkylation of the indazole core introduces substituents on the nitrogen atom, which can significantly influence the molecule's biological activity and physical properties. A primary challenge in indazole chemistry is controlling the regioselectivity of N-alkylation, as reactions can often yield a mixture of N-1 and N-2 isomers. nih.govresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. d-nb.info
For the synthesis of N-1 alkylated indazoles, conditions such as using sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) have been shown to favor the N-1 product for certain substituted indazoles. d-nb.infonih.gov The choice of alkylating agent, typically an alkyl halide (e.g., methyl iodide, ethyl bromide), allows for the introduction of a variety of alkyl groups onto the indazole nitrogen.
Table 3: Representative N-1 Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base / Solvent | Product | Yield | Ref |
|---|---|---|---|---|---|
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH / DMF | Methyl 5-bromo-1-isopropyl-1H-indazole-3-carboxylate (N-1 isomer) | 38% | nih.gov |
| Methyl 1H-indazole-3-carboxylate | Pentyl bromide | NaH / THF | Methyl 1-pentyl-1H-indazole-3-carboxylate | >99% (N-1 selectivity) | d-nb.info |
Acylation Reactions
Acylation of the this compound scaffold can be directed towards either the ring nitrogen (N-acylation) or the carbon framework (C-acylation), depending on the reaction conditions and reagents employed.
N-Acylation: The indazole ring possesses a nucleophilic N-H group that can be readily acylated. This reaction is typically performed to install a protecting group or to introduce a functional handle. For instance, regioselective N-acylation has been shown to favor the N-1 substituted product, which is the thermodynamically more stable regioisomer. d-nb.info This transformation is generally achieved using acyl chlorides or anhydrides in the presence of a base.
C-Acylation: Direct Friedel-Crafts acylation on the indazole ring is challenging due to the heterocyclic nature of the substrate. byjus.comsigmaaldrich.com However, the presence of the highly reactive C-I bond at the 3-position opens the possibility for transition-metal-catalyzed acylation reactions. Palladium-catalyzed methodologies, which couple aryl iodides with various acyl sources like aldehydes or nitriles, are established strategies for forming aryl ketones. thieme-connect.dedatapdf.com In the context of this compound, such a reaction would be expected to occur selectively at the C3 position, leveraging the higher reactivity of the iodo-substituent. The general mechanism for palladium-catalyzed acylation involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by reaction with an acyl radical or related intermediate, and subsequent reductive elimination to yield the ketone product. thieme-connect.de
| Reaction Type | Position | Reagents | Product Type |
| N-Acylation | N1 | Acyl Chloride, Base | N-Acyl Indazole |
| Pd-catalyzed C-Acylation | C3 | Aldehyde, Pd(OAc)₂, Ag₂O, TBHP | 3-Acyl Indazole |
Introduction of Complex Substituents
The C3-iodo group serves as a prime handle for introducing a wide array of complex molecular fragments through various palladium-catalyzed cross-coupling reactions. The reactivity of the C-I bond facilitates Suzuki, Stille, and Sonogashira couplings, allowing for the formation of C-C bonds and the construction of elaborate molecular architectures.
Suzuki Coupling: This reaction involves the coupling of the 3-iodoindazole with an organoboronic acid or ester. It is a robust method for creating biaryl linkages or introducing alkyl groups. Studies on 3-iodo-1H-indazole demonstrate that these couplings proceed efficiently, though N-H protection (e.g., with a Boc group) is often required for optimal results. nih.gov
Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. It is known for its tolerance of a wide variety of functional groups. This method has been successfully applied to couple ethyl (3-iodo-1H-indazol-1-yl)acetate with heteroaryl stannanes, such as 2-thiazolylstannanes, to generate 3-heteroaryl indazoles. nih.gov
Sonogashira Coupling: This coupling introduces alkynyl substituents by reacting the 3-iodoindazole with a terminal alkyne. It is a powerful tool for extending the carbon framework and is a key step in multi-functionalization strategies.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|---|
| Suzuki Coupling | 1-Boc-3-iodo-1H-indazole | Organoboronic Acids | PdCl₂(dppf), Ionic Liquid | 3-Aryl/Alkyl-1-Boc-1H-indazole | Good to Excellent nih.gov |
| Stille Coupling | Ethyl (3-iodo-1H-indazol-1-yl)acetate | 2-Thiazolylstannane | Pd(PPh₃)₄ | Ethyl (3-(thiazol-2-yl)-1H-indazol-1-yl)acetate | Variable nih.gov |
| Sonogashira Coupling | 1-Boc-5-bromo-3-iodo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Boc-5-bromo-3-(phenylethynyl)-1H-indazole | 98% byjus.com |
Multi-functionalization Strategies and Chemo-selectivity
A key synthetic advantage of this compound is the differential reactivity of its two halogen substituents in metal-catalyzed reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to palladium(0) complexes. This reactivity difference allows for highly chemo-selective and sequential functionalization.
The C3-iodo group can be selectively targeted in cross-coupling reactions while leaving the C5-bromo group intact. The resulting 3-substituted-5-bromo-1H-indazole can then undergo a second, distinct cross-coupling reaction at the C5 position. This stepwise approach enables the controlled and divergent synthesis of di-substituted indazoles with different functionalities at the C3 and C5 positions. A prime example is the sequential Sonogashira coupling, where an alkyne is first introduced at the C3 position, followed by the introduction of a second, different alkyne at the C5 position under modified reaction conditions. byjus.com This selectivity is also observed in other coupling reactions where aryl iodides are known to react preferentially over aryl bromides. rsc.org
| Step | Reaction | Reactive Site | Reagents | Product | Yield |
|---|---|---|---|---|---|
| 1 | Sonogashira Coupling | C3-Iodo | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 1-Boc-5-bromo-3-(phenylethynyl)-1H-indazole | 98% byjus.com |
| 2 | Sonogashira Coupling | C5-Bromo | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 1-Boc-3-(phenylethynyl)-5-((trimethylsilyl)ethynyl)-1H-indazole | 91% byjus.com |
Reaction Mechanisms and Intermediates in Derivatization
The derivatization of this compound is dominated by palladium-catalyzed cross-coupling reactions, which share a common mechanistic framework. The catalytic cycle for a Suzuki coupling, representative of this class of reactions, involves three key steps:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, the C3-iodo bond of the indazole) to a palladium(0) complex. This step forms a square planar palladium(II) intermediate, which is generally the rate-determining step. The greater reactivity of the C-I bond compared to the C-Br bond is due to its lower bond dissociation energy, facilitating this initial step. nih.gov
Transmetalation: The organoboron compound (from the boronic acid) is activated by a base, forming an "ate" complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
Reductive Elimination: The two organic substituents on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
In the case of acylation reactions, the mechanism can vary. For a palladium-catalyzed acylation with an aldehyde, the process can involve the formation of an acyl radical which then interacts with the Pd(II)-aryl intermediate prior to reductive elimination. thieme-connect.de In classical Friedel-Crafts acylation, the key intermediate is a resonance-stabilized acylium ion (R-C≡O⁺), which acts as the electrophile and attacks the aromatic ring. sigmaaldrich.com
Applications in Medicinal Chemistry Research
5-Bromo-3-iodo-1H-indazole as an Intermediate for Serotonergic Ligands
The versatility of this compound extends to the synthesis of ligands targeting the serotonergic system, which is implicated in a variety of neurological and psychiatric disorders.
The serotonin (B10506) 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the central nervous system. It has garnered significant interest as a therapeutic target for cognitive disorders, such as Alzheimer's disease. mdpi.comnih.gov Indazole derivatives have been explored for their potential as 5-HT6 receptor antagonists. The synthesis of these antagonists can leverage the reactivity of halogenated indazoles like this compound. Specifically, the iodo group at the 3-position can be utilized in Suzuki-type cross-coupling reactions to introduce various aryl or heteroaryl groups, a key step in building a library of potential antagonists. dntb.gov.ua While many 5-HT6 receptor antagonists are based on an indole (B1671886) scaffold, the bioisosteric relationship between indole and indazole makes the latter an attractive alternative for developing novel chemical entities with desired pharmacological properties. guidechem.com
Research on Chromatin-Associated Protein Inhibitors
Epigenetic modifications play a crucial role in gene regulation and are increasingly recognized as important targets in drug discovery, particularly in oncology.
The CREB-binding protein (CBP) and the E1A binding protein p300 (EP300) are closely related transcriptional co-activators that possess histone acetyltransferase (HAT) activity and a bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in chromatin remodeling and gene transcription. nih.gov The inhibition of the CBP/EP300 bromodomains has emerged as a promising therapeutic strategy for various diseases, including cancer. nih.govresearchgate.net
Research has led to the development of potent and selective inhibitors of the CBP/EP300 bromodomains. While various chemical scaffolds have been investigated, the indazole core has been identified as a viable starting point for the design of such inhibitors. The ability to functionalize the 5-bromo and 3-iodo positions of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity for the CBP/EP300 bromodomains. scilit.comuzh.ch
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The value of this compound lies in its suitability for extensive structure-activity relationship (SAR) studies. The bromo and iodo groups at the C5 and C3 positions, respectively, are excellent leaving groups for cross-coupling reactions, allowing for the systematic introduction of diverse substituents to explore the chemical space and optimize biological activity. chim.it
SAR studies are crucial for refining the potency and selectivity of drug candidates. Research on various indazole derivatives has provided key insights into how specific structural modifications influence their biological effects. For instance, in the development of anti-cancer agents derived from a 6-bromo-1H-indazole scaffold, it was observed that adding a chlorine atom to a 3,5-dimethoxystyryl group at the C3 position led to a reduction in potency. rsc.org Similarly, converting the vinyl linker of this substituent to an ethyl group also diminished the compound's anti-proliferative efficacy. rsc.org
The position of substituents on the indazole core is also critical. Aromatic ring substitutions at the C-5 position have become an area of increasing focus for discovering highly active and selective kinase inhibitors. nih.gov In a different study focusing on lipoxygenase inhibitors, derivatives were synthesized by conjugating N-substituted pyrroles with 5- or 6-indazole moieties. The initial hit molecule featured a naphthyl group; however, isosteric replacement of this naphthyl ring with a quinoline (B57606) moiety resulted in a compound with the most promising enzyme inhibition. nih.gov This highlights how subtle changes in heteroaromatic systems can significantly impact target engagement.
The following table summarizes key SAR findings for various indazole derivatives:
| Scaffold/Series | Modification | Impact on Biological Activity | Target/Assay |
| Indazole Anti-cancer Agents | Addition of Chlorine to 3,5-dimethoxystyryl group | Reduced Potency | Anti-proliferative Efficacy |
| Indazole Anti-cancer Agents | Conversion of vinyl linker to ethyl linker | Reduced Potency | Anti-proliferative Efficacy |
| Pyrrole-Indazole Conjugates | Isosteric replacement of naphthyl with quinoline | Increased Potency | Lipoxygenase Inhibition |
| 1H-indazole-3-amine Derivatives | Aromatic substitution at C-5 position | Area of interest for increasing activity and selectivity | Kinase Inhibition |
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. dovepress.com For the indazole scaffold, several pharmacophore models have been elucidated for various biological targets. The indazole nucleus itself is considered a key pharmacophore element, capable of serving as a bioisostere for structures like indole or phenol. pharmablock.com It features an NH group that can act as a hydrogen bond donor and a pyrazole (B372694) nitrogen that can act as a hydrogen bond acceptor, enabling crucial interactions with protein targets like kinase hinge regions. pharmablock.com
Specific pharmacophore models have been developed for different classes of indazole-based inhibitors:
Estrogen Receptor alpha (ERα) Inhibitors: A validated pharmacophore model for ERα inhibitors based on an indazole structure consisted of three key features: one hydrophobic interaction, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id
HIF-1α Inhibitors: A five-point pharmacophore hypothesis (A1D2R3R4R5_4) was generated for indazole-based HIF-1α inhibitors, providing a structural framework for designing new potent compounds. nih.gov
Lipoxygenase Inhibitors: Pharmacophore models derived from soybean lipoxygenase structures were used as a template for the virtual screening and design of novel pyrrole-indazole inhibitors. nih.gov
These models consistently highlight the importance of hydrogen bonding capabilities and defined hydrophobic or aromatic regions, which guide the rational design of new derivatives with improved affinity and selectivity. nih.govugm.ac.id
Investigation of Mechanism of Action for Derived Compounds
Compounds derived from the this compound scaffold have been shown to elicit their anti-cancer effects through a variety of mechanisms of action.
A predominant mechanism is the inhibition of protein kinases. The indazole core is a well-established hinge-binding fragment, and numerous derivatives have been developed as inhibitors of specific kinases, including tyrosine kinases and serine/threonine kinases. rsc.org For example, a series of 3-amino-1H-indazole derivatives were found to exert their anti-tumor effect by targeting the PI3K/AKT/mTOR signaling pathway, one of the most commonly dysregulated pathways in cancer. nih.gov
Another key mechanism is the induction of apoptosis, or programmed cell death. One study found that an indazole derivative (compound 6o) initiated apoptosis by inhibiting members of the anti-apoptotic Bcl2 family and interfering with the p53/MDM2 pathway. bohrium.com Further investigation into another derivative, W24, revealed that it induced G2/M cell cycle arrest and apoptosis by regulating key proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov This compound was also shown to increase intracellular reactive oxygen species (ROS) and alter the mitochondrial membrane potential, pointing to the activation of the intrinsic mitochondrial apoptotic pathway. nih.gov
Finally, some indazole derivatives function by disrupting cellular metabolism. The approved drug Lonidamine, an indazole derivative, is known to inhibit mitochondrial-bound hexokinase II. researchgate.net This action blocks the first step of glycolysis, leading to a decrease in intracellular ATP synthesis and selectively targeting the altered metabolism of cancer cells. researchgate.net
Theoretical and Computational Studies
Quantum Chemical Calculations on 5-Bromo-3-iodo-1H-indazole
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. Methods such as Density Functional Theory (DFT) are employed to model its electronic structure and predict various physicochemical properties. While specific DFT studies on this compound are not extensively published, the methodology is widely applied to the indazole core and its derivatives. nih.gov
A typical computational analysis would involve geometry optimization to determine the most stable three-dimensional conformation of the molecule. Subsequent calculations can elucidate key electronic parameters. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. For this compound, these maps would highlight the electronegative character of the nitrogen, bromine, and iodine atoms, indicating their likely involvement in intermolecular interactions.
| Parameter | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Indicates electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Dipole Moment | Measures the polarity of the molecule | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites | DFT (e.g., B3LYP/6-311++G(d,p)) |
Computational Studies of Reaction Pathways and Intermediates
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. The halogen atoms at the 3- and 5-positions are key functional groups for further synthetic modifications, such as metal-catalyzed cross-coupling reactions. chim.it Theoretical studies can map the potential energy surface of these reactions to identify the most favorable pathways.
For example, in a Suzuki or Sonogashira coupling reaction at the iodine-bearing C3 position, computational models can be used to:
Calculate the activation energies for each step of the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).
Determine the structure and stability of transient intermediates and transition states.
Understand the influence of ligands, solvents, and reaction conditions on the reaction outcome and yield.
Studies on related indazole systems have utilized DFT calculations to elucidate reaction mechanisms. For instance, the reaction of NH-indazoles with formaldehyde (B43269) has been studied theoretically to understand the regioselectivity and energetics of N1 versus N2 substitution. nih.govacs.org Such computational insights are invaluable for optimizing synthetic routes and predicting the feasibility of new transformations involving the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, 3D-QSAR studies are particularly relevant for guiding the design of more potent therapeutic agents. nih.govtandfonline.com
In a typical 3D-QSAR study, a set of indazole derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme) are structurally aligned. tandfonline.com Then, steric and electrostatic fields around the molecules are calculated. Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that relates variations in these fields to changes in biological activity. nih.gov
The resulting QSAR models generate contour maps that visualize the regions where certain structural features are predicted to enhance or diminish activity. nih.gov
Steric Maps: Indicate areas where bulky groups are favored (or disfavored).
Electrostatic Maps: Highlight regions where positive or negative charges are beneficial for activity.
These models serve as a predictive tool for designing new derivatives of the this compound scaffold with improved efficacy. For example, QSAR studies on indazole derivatives as Hypoxia-Inducible Factor (HIF)-1α inhibitors have provided a structural framework for designing new potent compounds. nih.govtandfonline.com
Molecular Docking and Dynamics Simulations for Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. For compounds derived from this compound, docking studies are essential for understanding their mechanism of action at a molecular level. researchgate.net
The process involves placing the 3D structure of the ligand into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. researchgate.net This allows researchers to:
Identify key amino acid residues involved in the interaction.
Visualize hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.
Predict how modifications to the indazole scaffold might improve binding.
Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. researchgate.netnih.gov MD simulations provide a more dynamic picture of the binding event, revealing the flexibility of the ligand and the protein, and allowing for the calculation of binding free energies using methods like MM-GBSA (Molecular Mechanics with Generalized Born Surface Area). researchgate.net Studies on indazole derivatives as inhibitors of targets like VEGFR-2 and Cyclooxygenase-2 (COX-2) have successfully used these methods to interpret structure-activity relationships and confirm binding modes. researchgate.netnih.gov
| Computational Method | Objective | Key Outputs | Example Target for Indazole Scaffolds |
|---|---|---|---|
| Molecular Docking | Predict binding pose and affinity | Docking score, interaction map (H-bonds, etc.) | VEGFR-2, HIF-1α, COX-2 nih.govresearchgate.netnih.gov |
| Molecular Dynamics (MD) Simulation | Assess complex stability and dynamics | RMSD, RMSF, conformational changes | COX-2, VEGFR-2 researchgate.netnih.gov |
| MM-GBSA/PBSA | Calculate binding free energy | ΔGbind | COX-2 researchgate.net |
In Silico Screening of Libraries based on this compound Scaffold
In silico or virtual screening is a powerful computational strategy for identifying promising drug candidates from large chemical libraries. nih.gov The this compound scaffold is an ideal starting point for building virtual libraries, where the bromine and iodine atoms can be computationally replaced with a vast array of different functional groups.
Virtual screening can be performed using two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen a large library of compounds against a specific biological target of known structure. youtube.com Compounds are ranked based on their predicted binding affinity, and the top-scoring "hits" are selected for further experimental testing. youtube.com
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses information from known active compounds. Methods like pharmacophore modeling identify the essential chemical features required for activity, and this model is then used as a filter to search libraries for molecules containing the same features. nih.gov
This high-throughput computational approach allows researchers to efficiently explore a vast chemical space and prioritize a smaller, more manageable number of compounds for synthesis and biological evaluation, significantly accelerating the early stages of drug discovery. youtube.compreprints.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While classical methods for indazole synthesis are well-established, future research will likely focus on more efficient, atom-economical, and environmentally benign strategies to produce the core 5-Bromo-3-iodo-1H-indazole and related structures.
Key areas for exploration include:
One-Pot and Flow Chemistry Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, significantly enhances synthetic efficiency. researchgate.netnih.gov Such protocols minimize waste and purification efforts. Furthermore, translating these syntheses to flow reactor systems can offer improved safety, scalability, and reproducibility, enabling the on-demand production of indazole building blocks for drug discovery programs. acs.org
Novel Cyclization Strategies: Research into new cyclization cascades, such as those initiated by reactions with arynes or the functionalization of ortho-alkylanilines, continues to provide new entries into the indazole scaffold. bohrium.comorganic-chemistry.org Applying these innovative N-N bond-forming reactions could lead to more direct routes to the target compound and its analogues.
Development of New Derivatization Methodologies
The true potential of this compound lies in its capacity for diversification. The distinct reactivity of the C-Br, C-I, and N-H bonds allows for selective and sequential modifications, creating a pathway to novel chemical entities.
Future derivatization research will focus on:
Advanced Cross-Coupling Reactions: The iodine at the C-3 position and the bromine at the C-5 position are ideal handles for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, has been successfully applied to 5-bromoindazoles to introduce new aryl and heteroaryl groups, which are common motifs in biologically active molecules. nih.govresearchgate.net Future efforts will expand the scope of these reactions to include a wider range of coupling partners (e.g., Sonogashira for alkynes, Buchwald-Hartwig for amines) and explore the differential reactivity of the C-I versus C-Br bond to allow for sequential functionalization. mdpi.comchim.it
Regioselective N-Alkylation and N-Arylation: The nitrogen atom of the pyrazole (B372694) ring is a key site for modification, influencing the compound's physicochemical properties and biological activity. Developing highly regioselective methods for N-1 or N-2 alkylation and arylation is crucial. nih.govresearchgate.net While mixtures are common, specific conditions using different bases, solvents, or catalysts can favor one isomer over the other. acs.orgrsc.org Future studies will aim to establish robust protocols for selectively producing either the N-1 or N-2 substituted derivatives of this compound.
Direct C-H Functionalization: In addition to using the existing halogen "handles," late-stage C-H functionalization of the indazole core itself is an emerging area. acs.orgresearchgate.net This allows for the introduction of new substituents at positions not easily accessible through classical synthesis, further expanding the structural diversity of derivatives that can be generated.
| Reaction Type | Position | Potential Modification | Key Advantage |
|---|---|---|---|
| Suzuki Cross-Coupling | C-3 (Iodo), C-5 (Bromo) | Introduction of aryl or heteroaryl groups | Creates complex biaryl structures often found in kinase inhibitors. nih.gov |
| Sonogashira Coupling | C-3 (Iodo), C-5 (Bromo) | Introduction of alkyne groups | Alkynes can serve as handles for further reactions like click chemistry. |
| Buchwald-Hartwig Amination | C-3 (Iodo), C-5 (Bromo) | Introduction of amine functionalities | Amine groups are crucial for hydrogen bonding in receptor-ligand interactions. |
| N-Alkylation/Arylation | N-1 or N-2 | Introduction of alkyl or aryl groups | Modulates solubility, metabolic stability, and receptor interaction. nih.gov |
Expansion of Biological Targets and Therapeutic Areas
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. bohrium.comnih.gov Derivatives of this compound are poised for exploration across a wide spectrum of diseases.
Future research should target:
Protein Kinase Inhibition: Many indazole-based compounds are potent inhibitors of protein kinases, which are critical targets in oncology. nih.gov Marketed drugs like Axitinib and Pazopanib validate the utility of this scaffold. bohrium.com Libraries derived from this compound should be screened against various kinase families (e.g., VEGFR, FGFR, EGFR) to identify new anti-cancer agents. researchgate.net
Neurodegenerative and Inflammatory Diseases: The indazole core is found in compounds with anti-inflammatory and neuroprotective properties. nih.govhilarispublisher.com Future work could explore derivatives for activity against targets like COX-2, p38 MAP kinase, or other mediators of inflammation and neurological disorders. nih.gov
Cardiovascular Diseases: Certain indazole derivatives have shown potential in treating cardiovascular conditions like arrhythmia and thrombosis. nih.gov This represents a less explored but promising therapeutic area for novel derivatives.
Infectious Diseases: Indazoles have demonstrated a range of antimicrobial activities, including antibacterial, antifungal, and anti-HIV properties. nih.govnih.gov This scaffold provides a foundation for developing new agents to combat drug-resistant pathogens.
| Therapeutic Area | Potential Biological Targets | Rationale/Example |
|---|---|---|
| Oncology | Protein Kinases (VEGFR, FGFR, Pim kinase, etc.) | Indazole is a core scaffold in approved kinase inhibitors like Axitinib. bohrium.comnih.gov |
| Inflammation | COX-2, 5-LOX, Glucocorticoid Receptor (GR) | Derivatives have shown significant anti-inflammatory activity by targeting key mediators. bohrium.com |
| Neurological Disorders | Serotonin (B10506) receptors (5-HT3), Nitric Oxide Synthase | Granisetron is an indazole-based 5-HT3 antagonist. hilarispublisher.com |
| Cardiovascular Diseases | p38α MAP Kinase, Guanylyl Cyclase | ARRY-371797 is a clinical candidate for cardiomyopathy. nih.gov |
| Infectious Diseases | HIV Protease, Bacterial DNA Gyrase | Indazoles have shown a broad spectrum of antimicrobial activities. nih.govnih.gov |
Advanced Computational Chemistry Applications
To guide synthetic efforts and accelerate the discovery process, advanced computational tools will be indispensable.
Future applications include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the reactivity of the different positions on the this compound molecule, helping to design more effective synthetic and derivatization strategies. nih.govresearchgate.net Computational analysis can also elucidate reaction mechanisms and predict physicochemical properties like the HOMO-LUMO energy gap, which relates to molecular stability and reactivity. rsc.org
Molecular Docking and Virtual Screening: Before synthesis, virtual libraries of derivatives can be generated and docked into the active sites of known biological targets (e.g., the ATP-binding site of a protein kinase). derpharmachemica.combiotech-asia.org This in silico screening can prioritize compounds with the highest predicted binding affinity, focusing synthetic efforts on the most promising candidates. nih.govresearchgate.net
QSAR and Pharmacophore Modeling: For a series of active compounds, Quantitative Structure-Activity Relationship (QSAR) models can be built to identify the key structural features required for biological activity. distantreader.org This knowledge can then be used to design new derivatives with enhanced potency and selectivity.
Integration with High-Throughput Screening for Drug Discovery
The synthetic versatility of this compound makes it an ideal starting point for creating large compound libraries for High-Throughput Screening (HTS). HTS allows for the rapid testing of thousands of compounds against a specific biological target, dramatically accelerating the initial stages of drug discovery.
Future strategies should involve:
Combinatorial Chemistry: Using the derivatization methods outlined in section 6.2, combinatorial libraries can be synthesized where different functional groups are systematically introduced at the C-3, C-5, and N-1 positions.
Assay Development: Robust and automated assays for the biological targets of interest (e.g., kinase activity assays, cell proliferation assays) need to be developed to handle the large number of compounds generated.
Data Analysis and Hit Identification: Sophisticated data analysis tools will be required to process the vast amount of data from HTS campaigns and identify "hits"—compounds that show significant activity and warrant further investigation and optimization.
By combining novel synthetic methodologies, broad biological evaluation, and modern computational and screening technologies, the full potential of this compound as a scaffold for the next generation of therapeutic agents can be realized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-3-iodo-1H-indazole?
- Methodology : Begin with bromination of indazole precursors using bromine in acetic acid under controlled heating (e.g., 90°C, 16 hours) to introduce the bromine substituent . Subsequent iodination can be achieved via copper(I)-catalyzed cross-coupling reactions (e.g., using aryl halides and terminal alkynes in PEG-400:DMF solvent systems) . Purification typically involves column chromatography (silica gel) or recrystallization from ethyl acetate/ether mixtures to isolate the product.
Q. How should researchers characterize this compound?
- Methodology : Use 1H/13C NMR to confirm substitution patterns (e.g., chemical shifts for bromine/iodine substituents at δ 7.2–8.2 ppm for aromatic protons) and HRMS for molecular ion validation . For crystalline samples, XRD (via SHELX refinement) can resolve halogen positioning, though iodine’s electron density may require high-resolution data .
Q. What are the stability considerations for storing this compound?
- Methodology : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and halogen-halogen displacement reactions. Stability tests (TLC/HPLC) should be conducted monthly to monitor decomposition .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology : For ambiguous splitting, use 2D NMR (COSY, HSQC) to assign coupling pathways. If iodine’s quadrupolar effect broadens signals, compare data with deuterated analogs or employ computational NMR prediction tools (DFT/B3LYP) . Cross-validate with XRD to confirm regiochemistry .
Q. What strategies optimize halogen-selective reactions for further functionalization?
- Methodology : Leverage iodine’s higher reactivity in Sonogashira coupling (Pd/Cu systems) while protecting the bromine site with trimethylsilyl groups. Post-reaction, desilylate using tetrabutylammonium fluoride (TBAF) . Monitor selectivity via LC-MS to detect intermediates.
Q. How can computational modeling aid in designing this compound derivatives?
- Methodology : Perform docking studies (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases or GPCRs). Use DFT calculations (Gaussian 16) to model electronic effects of halogen substitutions on reactivity and stability .
Q. What are the challenges in crystallizing halogenated indazoles, and how are they addressed?
- Methodology : Halogen-heavy compounds often form disordered crystals. Use SHELXL for refinement with anisotropic displacement parameters and twin-law corrections. Slow evaporation from DCM/hexane (1:10) at 4°C improves crystal quality .
Q. How do structural modifications impact biological activity in indazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
